METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE
Overview
Description
METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as ester, carbamate, and tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: An ester derivative used in the preparation of potential anti-HIV agents.
Methyl 4-aminobenzoate: Used in the synthesis of guanidine alkaloids and as a dye intermediate.
Uniqueness
METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical
Properties
IUPAC Name |
methyl 4-[[4-[2-[2-(4-methoxycarbonylanilino)-2-oxoethyl]tetrazol-5-yl]phenoxy]methyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O6/c1-35-25(33)19-5-3-17(4-6-19)16-37-22-13-9-18(10-14-22)24-28-30-31(29-24)15-23(32)27-21-11-7-20(8-12-21)26(34)36-2/h3-14H,15-16H2,1-2H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXBSAHCZPFPOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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